molecular formula C6H15ClN2O B3107345 trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride CAS No. 1609407-60-4

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride

Cat. No.: B3107345
CAS No.: 1609407-60-4
M. Wt: 166.65 g/mol
InChI Key: FTTOLUGZKWPVLP-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocycles and Natural Products

The compound trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride, due to its structural attributes, has potential applications in the synthesis of heterocyclic compounds and natural products. Research has shown that enaminones, which are closely related to this compound, are important intermediates in the synthesis of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. These heterocycles are common motifs in alkaloid structures, indicating the compound's utility in medicinal chemistry for synthesizing bioactive molecules and potential pharmaceuticals (Negri, Kascheres, & Kascheres, 2004).

Advancements in Pharmacological Agents

Further exploration into the pharmacological implications of pyrrolidine derivatives, which are structurally related to this compound, reveals their versatility in drug discovery. These compounds are integral to developing central nervous system agents that facilitate memory processes and attenuate cognitive function impairments due to various causes. The review of stereochemistry in phenylpiracetam and its methyl derivative highlights the importance of such compounds in enhancing pharmacological profiles and underscores the relationship between molecular configuration and biological properties (Veinberg et al., 2015).

Catalysis and Chemical Transformations

The application of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) showcases another dimension of the relevance of structures akin to this compound. These compounds serve as key precursors in the pharmaceutical industry, demonstrating their broad applicability in medicinal chemistry for developing lead molecules with significant therapeutic potential (Parmar, Vala, & Patel, 2023).

Bioactive Compound Synthesis

Pyrrolidine, a core structure related to this compound, is widely used in medicinal chemistry to develop treatments for various diseases. The synthesis and functionalization of pyrrolidine rings lead to bioactive molecules with selective target activity, indicating the compound's potential in creating new therapeutic agents. The review emphasizes the influence of steric factors on biological activity and the structure-activity relationship of compounds featuring the pyrrolidine ring, pointing to the significant role of such structures in drug design and discovery (Li Petri et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride involves the reaction of 1-methyl-2-pyrrolidinone with methylamine followed by reduction with sodium borohydride. The resulting product is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-methyl-2-pyrrolidinone", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1. 1-methyl-2-pyrrolidinone is reacted with excess methylamine in the presence of a catalyst such as lithium diisopropylamide (LDA) to form trans-1-Methyl-4-(methylamino)-3-pyrrolidinol.", "2. The resulting product is then reduced with sodium borohydride in a solvent such as ethanol to form the corresponding alcohol.", "3. The alcohol is then reacted with hydrochloric acid to form the dihydrochloride salt of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol." ] }

CAS No.

1609407-60-4

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

(3S,4S)-1-methyl-4-(methylamino)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-7-5-3-8(2)4-6(5)9;/h5-7,9H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1

InChI Key

FTTOLUGZKWPVLP-GEMLJDPKSA-N

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1O)C.Cl

SMILES

CNC1CN(CC1O)C.Cl.Cl

Canonical SMILES

CNC1CN(CC1O)C.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride
Reactant of Route 2
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride
Reactant of Route 3
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride
Reactant of Route 4
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride
Reactant of Route 5
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride
Reactant of Route 6
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.